molecular formula C13H24N2O3S B7073621 N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide

Cat. No.: B7073621
M. Wt: 288.41 g/mol
InChI Key: IDVGHJMZKGTOQN-UHFFFAOYSA-N
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Description

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its complex structure, which includes a dimethylamino group, a methylpentan chain, and a furan sulfonamide moiety.

Properties

IUPAC Name

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-10(2)8-12(9-15(4)5)14-19(16,17)13-7-6-11(3)18-13/h6-7,10,12,14H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVGHJMZKGTOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)NC(CC(C)C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide typically involves multiple steps:

    Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylamino group.

    Alkylation: The intermediate is then alkylated with 4-methylpentan-2-yl halide under basic conditions to form the desired alkyl chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated intermediate with 5-methylfuran-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its dimethylamino group.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Processes: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The dimethylamino group can interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-carboxamide
  • N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-thiol

Uniqueness

N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-methylfuran-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it particularly useful in medicinal chemistry for designing compounds with specific pharmacokinetic profiles.

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